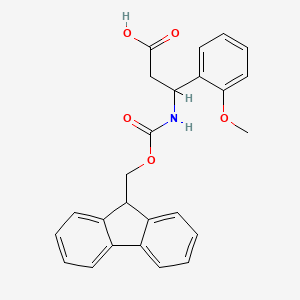

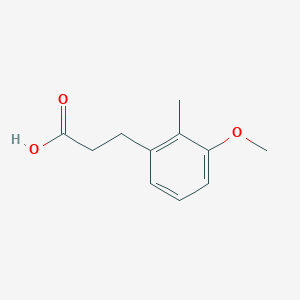

![molecular formula C6H11N B3257245 2-Azabicyclo[4.1.0]heptane CAS No. 286-15-7](/img/structure/B3257245.png)

2-Azabicyclo[4.1.0]heptane

Overview

Description

2-Azabicyclo[4.1.0]heptane is a bicyclic compound that contains a nitrogen atom. It is related to bioactive compounds . The compound is an off-white solid .

Synthesis Analysis

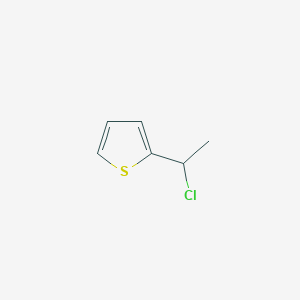

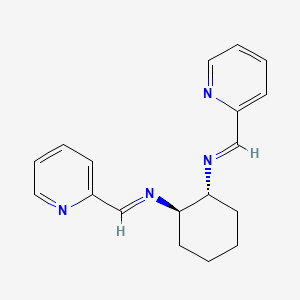

The synthesis of 2-Azabicyclo[4.1.0]heptanes has been achieved through stereoselective cyclopropanation reactions. Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . The reaction conditions, stereochemical outcome, and group protection have been studied .Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[4.1.0]heptane involves a seven-membered ring with a nitrogen atom and a three-membered ring. The bicyclic structure is related to bioactive compounds .Chemical Reactions Analysis

Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . The cyclopropanation reaction works with diverse diazo compounds .Physical And Chemical Properties Analysis

2-Azabicyclo[4.1.0]heptane is an off-white solid . Its molecular weight is 133.62 .Scientific Research Applications

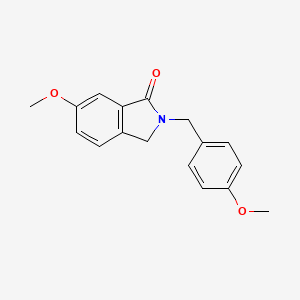

- Researchers have developed a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This versatile reaction efficiently produces a broad array of substrates, which can be further functionalized to create a diverse library of bridged aza-bicyclic structures.

- Novel asymmetric access to 2,7-diazabicyclo[2.2.1]heptanes has been explored, providing valuable building blocks for synthetic chemistry . These compounds exhibit unique stereochemistry and can serve as precursors for various applications.

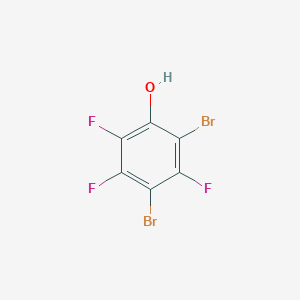

- An expedient methodology allows the preparation of 6-functionalized azabicyclo[4.1.0]heptane-derived building blocks. Starting from readily available 4-hydroxymethyl pyridine, these intermediates find applications in organic synthesis .

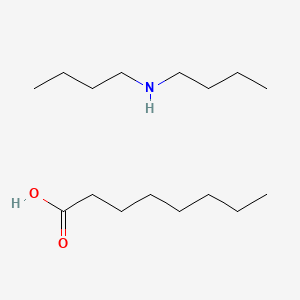

- The 2-azabicyclo[3.2.1]octane scaffold, closely related to 2-azabicyclo[4.1.0]heptane, holds significant potential in drug discovery. Its unique structure presents both challenges and opportunities for designing novel therapeutic agents .

Synthetic Methodology and Library Building

Asymmetric Synthesis

Functionalized Building Blocks

Drug Discovery

Future Directions

The future directions in the study of 2-Azabicyclo[4.1.0]heptane could involve exploring its bioactive properties further, given its relation to bioactive compounds . Additionally, the development of more strategies for its synthesis, particularly approaches that enable late-stage diversification of the bridgehead substituents, could be beneficial .

Mechanism of Action

Target of Action

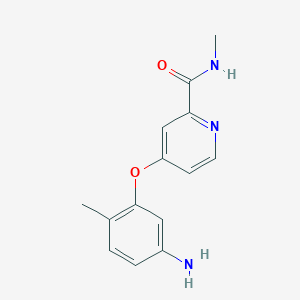

The primary target of 2-Azabicyclo[41It has been synthesized as a derivative with nitric oxide synthase (nos) inhibitory activity . NOS is an enzyme responsible for the production of nitric oxide, a crucial cellular signaling molecule.

Mode of Action

The exact mode of action of 2-Azabicyclo[41Its derivatives have been shown to inhibit nitric oxide synthase (nos), thereby reducing the production of nitric oxide . This interaction with NOS and the resulting changes in nitric oxide levels suggest a potential therapeutic role in conditions where nitric oxide production is a factor.

Biochemical Pathways

The specific biochemical pathways affected by 2-Azabicyclo[41Given its inhibitory activity on nos, it can be inferred that it impacts the nitric oxide synthesis pathway . Nitric oxide plays a significant role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

The molecular and cellular effects of 2-Azabicyclo[41Its derivatives have been shown to inhibit nos, which would result in decreased production of nitric oxide . This could potentially affect various physiological processes, including blood pressure regulation, immune response, and neurotransmission.

properties

IUPAC Name |

2-azabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLNAEPKTRCSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[4.1.0]heptane | |

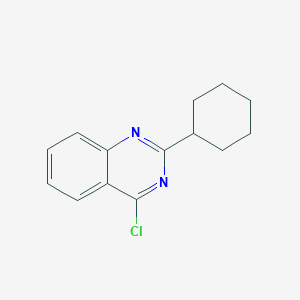

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3257192.png)

![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)

![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B3257250.png)